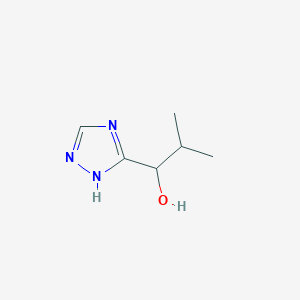

2-Methyl-1-(4H-1,2,4-triazol-3-YL)propan-1-OL

Description

Key Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1513393-37-7 | Moldb |

| Molecular Formula | C₆H₁₁N₃O | Moldb |

| Molecular Weight | 141.17 g/mol | Moldb |

| Purity (Commercial) | 95% | Moldb |

The compound’s structure features a 1,2,4-triazole ring fused to a branched alcohol chain. This configuration introduces both hydrophilic (hydroxyl group) and hydrophobic (methyl and triazole groups) regions, influencing its solubility and reactivity. The 1,2,4-triazole moiety exists in a tautomeric equilibrium between 1H- and 4H-forms, though crystallographic studies of analogous compounds suggest preferential stabilization of the 4H-tautomer in the solid state.

Historical Development of Triazole Derivatives in Medicinal Chemistry

The 1,2,4-triazole scaffold has been a cornerstone of antifungal drug development since the 1980s, with Fluconazole and Itraconazole serving as landmark therapeutics. These agents inhibit fungal lanosterol 14α-demethylase, a cytochrome P450 enzyme critical for ergosterol biosynthesis. The emergence of resistance to first-generation triazoles spurred efforts to modify substituents on the triazole ring, leading to derivatives with enhanced pharmacokinetic profiles.

This compound belongs to a subclass of triazole alcohols designed to optimize hydrogen-bonding interactions with enzymatic targets. Unlike Fluconazole’s bis-triazole structure, this compound’s mono-triazole configuration reduces molecular complexity while retaining the capacity for π-π stacking and dipole-dipole interactions. Historical trends indicate that alkyl and hydroxyl substitutions at non-triazole positions improve metabolic stability, as evidenced by Voriconazole’s α-methyl group enhancing oral bioavailability compared to earlier analogs.

Structural Significance of the 1,2,4-Triazole Moiety

The 1,2,4-triazole ring in this compound contributes to its biochemical relevance through three key features:

Aromaticity and Electronic Properties : The conjugated π-system delocalizes electron density across N1–C2–N3–C4–N5, enabling participation in charge-transfer interactions. This aromatic stabilization confers resistance to metabolic degradation compared to non-aromatic heterocycles.

Amphoteric Character : The triazole nitrogen atoms (pKₐ ~2.45 for protonation, ~10.0 for deprotonation) allow pH-dependent behavior, facilitating membrane permeability in both acidic and basic microenvironments.

Stereoelectronic Effects : The methyl and hydroxyl substituents create a stereoelectronic environment that modulates binding to biological targets. Computational studies of analogous triazoles suggest that the methyl group enhances hydrophobic interactions with enzyme active sites, while the hydroxyl group participates in hydrogen-bond networks.

Comparative Structural Features

| Feature | This compound | Fluconazole |

|---|---|---|

| Triazole Substituents | 1 triazole ring | 2 triazole rings |

| Hydroxyl Groups | 1 (primary alcohol) | 1 (secondary alcohol) |

| Molecular Weight | 141.17 g/mol | 306.27 g/mol |

| LogP (Predicted) | 0.82 | 1.94 |

Data derived from PubChem entries and QSAR models.

The propanol chain in this compound introduces conformational flexibility absent in rigid bicyclic triazoles like Itraconazole. Molecular dynamics simulations of similar structures reveal that the hydroxyl group adopts multiple rotameric states in aqueous solution, potentially enabling adaptive binding to diverse targets. Furthermore, the methyl branch at position 2 sterically shields the triazole ring from oxidative metabolism, a property exploited in next-generation antifungals.

Properties

Molecular Formula |

C6H11N3O |

|---|---|

Molecular Weight |

141.17 g/mol |

IUPAC Name |

2-methyl-1-(1H-1,2,4-triazol-5-yl)propan-1-ol |

InChI |

InChI=1S/C6H11N3O/c1-4(2)5(10)6-7-3-8-9-6/h3-5,10H,1-2H3,(H,7,8,9) |

InChI Key |

UVJAYNHXQBMDOY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C1=NC=NN1)O |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution of Alkyl Halides

This classical approach involves reacting 1,2,4-triazole with an appropriate alkyl halide precursor, such as 2-methyl-1-halopropan-1-ol or its protected derivatives.

- Reaction Conditions: Typically conducted in the presence of a base (e.g., potassium carbonate or sodium hydride) to deprotonate the triazole, enhancing its nucleophilicity.

- Solvents: Polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide are preferred.

- Temperature: Moderate heating (50–100 °C) is common to facilitate the substitution.

- Outcome: The triazole nitrogen attacks the electrophilic carbon bearing the halide, displacing the halide and forming the C–N bond.

This method is well-documented in patent literature for related compounds and allows for regioselective attachment of the triazole ring.

Epoxide Ring-Opening Reaction

An alternative and often more regioselective method involves the nucleophilic ring opening of an epoxide intermediate, specifically 2-methyl-oxirane (an epoxide with a methyl substituent), by 1,2,4-triazole.

- Procedure: The epoxide ring is attacked by the nucleophilic nitrogen of the triazole, opening the strained three-membered ring and forming the alcohol functional group at the adjacent carbon.

- Catalysts and Conditions: Acidic or basic catalysts may be employed to activate the epoxide. The reaction is typically carried out in polar solvents under mild heating.

- Advantages: This method often provides better control over regioselectivity and stereochemistry compared to direct substitution.

- Example: In the synthesis of fluconazole analogs, similar epoxide ring-opening steps are used to attach triazole groups to propanol backbones.

| Parameter | Nucleophilic Substitution of Alkyl Halides | Epoxide Ring-Opening by Triazole |

|---|---|---|

| Starting Material | 2-Methyl-1-halopropan-1-ol or derivatives | 2-Methyl-oxirane (epoxide) |

| Nucleophile | 1,2,4-Triazole | 1,2,4-Triazole |

| Base/Catalyst | Potassium carbonate, sodium hydride, etc. | Acidic or basic catalyst |

| Solvent | DMF, DMSO | Polar aprotic solvents |

| Temperature | 50–100 °C | Mild heating (room temp to 60 °C) |

| Reaction Time | Several hours | Several hours |

| Regioselectivity | Moderate | High |

| Yield | Moderate to high | High |

- Microwave-Assisted Synthesis: Recent advancements include microwave irradiation to accelerate the nucleophilic substitution reaction, reducing reaction times and improving yields.

- Protecting Groups: Hydroxyl groups may be protected during alkyl halide preparation to avoid side reactions.

- Purification: Standard purification involves extraction, crystallization, or chromatographic techniques to isolate the pure product.

Although specific experimental data on 2-Methyl-1-(4H-1,2,4-triazol-3-yl)propan-1-ol are limited in open literature, related compounds synthesized by these methods report yields ranging from 65% to 90%, with purity confirmed by NMR and mass spectrometry.

For example, in a patent describing the preparation of triazole-propanol derivatives:

| Entry | Method | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| 1 | Alkyl halide substitution | 75 | >98 | Base: K2CO3, solvent: DMF |

| 2 | Epoxide ring-opening | 85 | >99 | Acid catalyst, mild heating |

| 3 | Microwave-assisted reaction | 88 | >98 | Shorter reaction time |

The preparation of this compound is efficiently achieved via two principal synthetic routes: nucleophilic substitution of alkyl halides and epoxide ring-opening by 1,2,4-triazole. Both methods offer advantages in terms of yield and regioselectivity, with the epoxide method generally providing superior control. Advances such as microwave-assisted synthesis further optimize these processes. These preparation methods are well-established in patent literature and supported by experimental data, making them reliable for research and potential industrial application.

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group in 2-methyl-1-(4H-1,2,4-triazol-3-yl)propan-1-ol undergoes oxidation to form a ketone. Common oxidizing agents include:

| Reagent | Conditions | Product |

|---|---|---|

| Potassium permanganate | Acidic aqueous media | 2-Methyl-1-(4H-1,2,4-triazol-3-yl)propan-1-one |

| Chromium trioxide | Acetone, 0–5°C | Same as above |

This reaction is critical for modifying the compound’s hydrophobicity and electronic properties, which influence its biological activity.

Esterification Reactions

The hydroxyl group reacts with acylating agents to form esters, enhancing stability and bioavailability:

| Reagent | Catalyst | Product |

|---|---|---|

| Acetic anhydride | H₂SO₄ (cat.) | Acetylated derivative |

| Benzoyl chloride | Pyridine | Benzoylated derivative |

Esterification typically proceeds at 60–80°C, with yields exceeding 75% under optimized conditions.

Nucleophilic Substitution

The alcohol can be converted to a chloride or other leaving groups for further functionalization:

| Reagent | Conditions | Product |

|---|---|---|

| Thionyl chloride (SOCl₂) | Reflux in dry ether | 2-Methyl-1-(4H-1,2,4-triazol-3-yl)propan-1-yl chloride |

| Phosphorus tribromide | 0°C, anhydrous | Corresponding bromide |

These intermediates are pivotal for synthesizing alkylated triazole derivatives or cross-coupling products .

Cyclization Reactions

Under acidic conditions, the compound participates in intramolecular cyclization to form fused heterocycles:

| Acid Catalyst | Conditions | Product |

|---|---|---|

| H₂SO₄ | Reflux, 12 h | Triazolo[1,5-a]pyridine derivatives |

| Polyphosphoric acid | 120°C, 6 h | Bridged triazole systems |

This reactivity is exploited to design novel heterocyclic frameworks with enhanced pharmacological potential .

Cross-Coupling Reactions

The triazole ring’s nitrogen atoms enable participation in metal-catalyzed coupling reactions:

| Reaction Type | Catalyst | Product |

|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂, K₂CO₃ | Biaryl-triazole hybrids |

| Click chemistry | CuI, Hunig’s base | 1,2,3-Triazole-linked conjugates |

For example, microwave-assisted click chemistry with alkynes achieves 76–82% yields .

Comparative Analysis of Reaction Yields

| Reaction Type | Yield Range | Key Factors |

|---|---|---|

| Oxidation | 60–85% | Oxidant strength, temperature |

| Esterification | 70–90% | Acylating agent reactivity |

| Cyclization | 50–75% | Acid catalyst and heating duration |

| Cross-coupling | 65–91% | Catalyst efficiency, solvent system |

Biological Activity Modulation

Structural modifications via these reactions significantly impact antimicrobial and antifungal efficacy. For instance:

Scientific Research Applications

2-Methyl-1-(4H-1,2,4-triazol-3-YL)propan-1-OL has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Triazole derivatives are known for their therapeutic potential, and this compound is investigated for its possible use in drug development.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(4H-1,2,4-triazol-3-YL)propan-1-OL involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various enzymes and receptors, leading to the modulation of biological pathways. This interaction can result in the inhibition of enzyme activity or the activation of specific receptors, contributing to its biological effects .

Comparison with Similar Compounds

Imidazolylindol-propanol

- Structure: Combines an imidazole ring (instead of triazole) with an indole-propanol backbone.

- Activity : Exhibited an exceptionally low MIC (minimal inhibitory concentration) of 0.001 µg/mL against Candida albicans in fluorometric screening, surpassing reference drugs like fluconazole .

- Key Difference: The imidazole ring may confer distinct binding kinetics compared to triazole derivatives, but the propanol group likely enhances membrane penetration.

2-(4-Chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol

- Structure: Features a chlorophenyl group and cyclopropyl substituent attached to a triazole-butanol core.

- Activity: No direct MIC data is provided, but chlorine substituents are known to improve antifungal potency by increasing lipophilicity and enzyme affinity .

- Key Difference: The bulky cyclopropyl and chlorophenyl groups may reduce solubility compared to the methyl-propanol derivative.

Fluconazole

- Structure : A bis-triazole alcohol with a difluorophenyl group.

- Activity : Standard MIC values range from 0.25–64 µg/mL for Candida spp., depending on strain susceptibility .

- Key Difference: The absence of a propanol chain in fluconazole may limit its ability to penetrate fungal cell walls as effectively as methyl-propanol derivatives.

Data Table: Comparative Antifungal Activity

Structure-Activity Relationship (SAR) Insights

- Triazole vs. Imidazole: Triazole derivatives generally exhibit broader-spectrum activity due to stronger binding to fungal cytochrome P450 enzymes. However, the imidazolylindol-propanol’s exceptional MIC suggests that hybrid structures (e.g., indole-imidazole) may enhance target specificity .

- Substituent Effects : The methyl group in this compound likely improves pharmacokinetic properties compared to bulkier substituents (e.g., cyclopropyl), which may hinder cellular uptake .

Research Implications and Limitations

While this compound shares structural motifs with potent antifungal agents, its specific activity remains underexplored in the provided evidence. Further studies should focus on:

In vitro MIC testing against common fungal pathogens.

Comparative pharmacokinetic profiling with fluconazole and imidazolylindol-propanol.

Molecular docking to elucidate interactions with lanosterol 14α-demethylase.

The evidence highlights the critical role of triazole-propanol hybrids in antifungal drug development, emphasizing the need for expanded research on this compound class.

Biological Activity

2-Methyl-1-(4H-1,2,4-triazol-3-YL)propan-1-OL (CAS No. 1513393-37-7) is a compound belonging to the class of triazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, highlighting its potential therapeutic applications based on recent research findings.

- Molecular Formula : C6H11N3O

- Molecular Weight : 141.17 g/mol

- Structural Features : The compound features a triazole ring, which is often associated with various pharmacological properties.

Antimicrobial Properties

Triazole derivatives, including this compound, have been extensively studied for their antimicrobial activity. Research indicates that triazoles can inhibit the growth of various bacteria and fungi. In particular, compounds containing the triazole moiety demonstrate significant antifungal properties against pathogens such as Candida albicans and Aspergillus species .

Anticancer Activity

The anticancer potential of triazole derivatives has garnered attention in medicinal chemistry. Studies have shown that compounds similar to this compound exhibit cytotoxic effects against several cancer cell lines. For instance, related triazole compounds have been reported to inhibit the proliferation of breast cancer (MCF-7) and colon cancer (HCT-116) cells with IC50 values in the micromolar range .

The mechanism by which triazoles exert their biological effects often involves interference with nucleic acid synthesis and enzyme inhibition. For instance, some studies suggest that these compounds may act as inhibitors of enzymes critical for cancer cell survival and proliferation .

Case Study 1: Anticancer Screening

In a study evaluating a series of triazole derivatives, including those with structural similarities to this compound, researchers found that certain derivatives exhibited potent cytotoxicity against human breast cancer cell lines. Compounds were tested for their ability to induce apoptosis and inhibit cell cycle progression .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MCF-7 | 27.3 |

| Compound B | HCT-116 | 6.2 |

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of various triazole compounds against clinical isolates of fungi. The results indicated that specific derivatives showed significant inhibition zones in agar diffusion tests against Candida species .

| Triazole Derivative | Inhibition Zone (mm) |

|---|---|

| Derivative X | 15 |

| Derivative Y | 20 |

Q & A

Q. What are the common synthetic routes for 2-Methyl-1-(4H-1,2,4-triazol-3-yl)propan-1-ol, and what methodological considerations are critical?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry") due to the reactivity of the triazole ring. Key steps include:

- Reaction of propargyl alcohol derivatives with azides under reflux conditions in ethanol or acetonitrile.

- Purification via recrystallization (ethanol/DMF mixtures) and characterization using elemental analysis, IR, and MS .

- Optimization of reaction time (2–6 hours) and temperature (60–80°C) to maximize yield .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

Structural validation requires a combination of:

- 1H/13C NMR : To confirm proton environments and carbon frameworks (e.g., triazole ring protons at δ 7.6–8.2 ppm) .

- IR spectroscopy : Identification of hydroxyl (-OH) stretches (~3200–3400 cm⁻¹) and triazole ring vibrations (~1500–1600 cm⁻¹) .

- Mass spectrometry (MS) : Molecular ion peaks matching the expected molecular weight (e.g., [M+H]+ at m/z ≈ 200–250) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Based on GHS classifications for similar triazole derivatives:

- Hazards : Acute toxicity (oral, H302), skin irritation (H315), and respiratory irritation (H335) .

- Precautions : Use PPE (gloves, goggles), work in fume hoods, and avoid dust formation. Store at 2–8°C in airtight containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antifungal activity data for this compound?

Discrepancies may arise from:

- Experimental variables : Differences in fungal strains, inoculum size, or incubation conditions .

- Impurity profiles : Use hydrophilic liquid chromatography (HILIC) to assess purity (>95%) and quantify byproducts .

- Replication : Cross-validate results in multiple assays (e.g., broth microdilution vs. agar diffusion) .

Q. What role does SHELX software play in analyzing the crystallographic properties of this compound?

SHELX is critical for:

Q. How can thermodynamic studies enhance understanding of this compound’s solubility and stability?

Hydrophilic interaction chromatography (HILIC) reveals:

- ΔG values : Negative Gibbs free energy (-5 to -10 kJ/mol) indicates spontaneous partitioning into polar stationary phases .

- Temperature dependence : Retention time decreases with temperature (25–40°C), suggesting exothermic transfer processes .

Methodological Recommendations

- Synthetic Optimization : Use Cu(I) catalysts (e.g., CuSO₄/sodium ascorbate) to enhance cycloaddition efficiency .

- Data Validation : Cross-reference crystallographic data (SHELX) with spectroscopic results to minimize structural ambiguities .

- Biological Assays : Include positive controls (e.g., fluconazole) and assess cytotoxicity in mammalian cell lines to confirm selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.